methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including benzo[d][1,3]dioxole, quinazoline, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile.
Synthesis of the quinazoline core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under heating conditions.
Coupling reactions: The benzo[d][1,3]dioxole and quinazoline intermediates can be coupled using appropriate linkers and reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the quinazoline core can inhibit specific biological pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties.
Quinazoline derivatives: Compounds with similar quinazoline cores.
Benzoate derivatives: Compounds with similar benzoate groups.
Uniqueness
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is unique due to its combination of multiple functional groups, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H26N4O5, and it possesses a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of quinazoline and dioxo groups further contributes to its potential pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of 5.99 µM, indicating potent cytotoxicity against cervical cancer cells .
- MDA-MB-231 Cells : In breast cancer models, it inhibited cell proliferation significantly, with observed effects linked to apoptosis induction pathways.
Anti-inflammatory Activity
The compound also has shown promise in reducing inflammation markers. In vitro assays indicated:
- Inhibition of NO Production : At a concentration of 10 µM, the compound reduced nitric oxide production by 95.23%, suggesting strong anti-inflammatory potential .
Antimicrobial Activity
Preliminary antimicrobial tests revealed that the compound possesses activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be further explored for therapeutic applications in treating infections.
Case Studies and Research Findings
Several case studies have highlighted the biological significance of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects on various human cancer cell lines. The results confirmed that the compound significantly inhibits cell growth and induces apoptosis through caspase activation pathways.
-
Inflammatory Models :
- In vivo experiments using animal models of arthritis showed that treatment with the compound led to a marked decrease in swelling and inflammatory markers compared to control groups.
-
Antimicrobial Efficacy :
- A recent study assessed the antimicrobial properties against multi-drug resistant strains of bacteria. The findings support the use of this compound as a potential lead for developing new antibiotics.
Properties
Molecular Formula |
C30H28N4O8 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H28N4O8/c1-40-29(38)20-7-2-4-9-22(20)32-27(36)17-34-23-10-5-3-8-21(23)28(37)33(30(34)39)14-6-11-26(35)31-16-19-12-13-24-25(15-19)42-18-41-24/h2-5,7-10,12-13,15H,6,11,14,16-18H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
PKTPBPPKFGACBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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